molecular formula C25H29NO3S B4324541 N-[2-(1-adamantyloxy)ethyl]-9H-fluorene-2-sulfonamide

N-[2-(1-adamantyloxy)ethyl]-9H-fluorene-2-sulfonamide

Cat. No.: B4324541
M. Wt: 423.6 g/mol
InChI Key: JFAYJPGCVKMEKI-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-9H-fluorene-2-sulfonamide is a complex organic compound that combines the structural features of adamantane, fluorene, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-adamantyloxy)ethyl]-9H-fluorene-2-sulfonamide typically involves multiple steps:

    Formation of the Adamantyloxyethyl Intermediate: This step involves the reaction of adamantanol with an appropriate alkylating agent to form the adamantyloxyethyl group.

    Attachment to Fluorene: The adamantyloxyethyl intermediate is then reacted with fluorene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide compound.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, it can serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-9H-fluorene-2-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The adamantane moiety may enhance the compound’s ability to cross biological membranes, while the sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

  • N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
  • N-[2-(1-adamantyloxy)ethyl]-2-(2-chloro-9H-thioxanthen-9-yl)acetamide

Comparison: N-[2-(1-adamantyloxy)ethyl]-9H-fluorene-2-sulfonamide is unique due to the presence of the fluorene moiety, which imparts distinct electronic and steric properties compared to other adamantane derivatives

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-9H-fluorene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO3S/c27-30(28,22-5-6-24-21(13-22)12-20-3-1-2-4-23(20)24)26-7-8-29-25-14-17-9-18(15-25)11-19(10-17)16-25/h1-6,13,17-19,26H,7-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAYJPGCVKMEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNS(=O)(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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